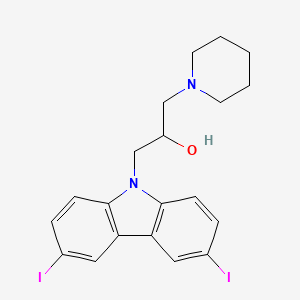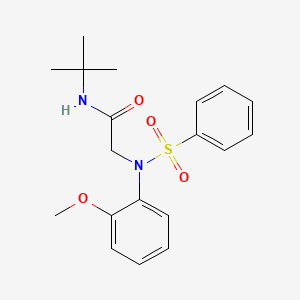![molecular formula C15H11BrN2OS B5085026 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetanilide and is widely used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to possess significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antipyretic effects, which may make it useful in the treatment of fever. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to exhibit potent antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its high yield synthesis method, which makes it easily accessible for scientific research. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide. One potential direction is the development of new drugs based on 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide for the treatment of inflammation, pain, and fever. Additionally, further research is needed to investigate the potential toxicity of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide and its long-term effects on human health. Finally, more research is needed to explore the antioxidant properties of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is a promising compound with significant potential applications in various fields of scientific research. Its high yield synthesis method, potent anti-inflammatory and analgesic effects, and antioxidant properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects on human health.
Méthodes De Synthèse
The synthesis of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-bromobenzenethiol with 2-cyanophenylacetic acid in the presence of a suitable base such as potassium carbonate. This reaction yields 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide as a white solid with a high yield.
Applications De Recherche Scientifique
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to exhibit potent inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZOYTFELWRCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(2-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine oxalate](/img/structure/B5084953.png)
![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)
